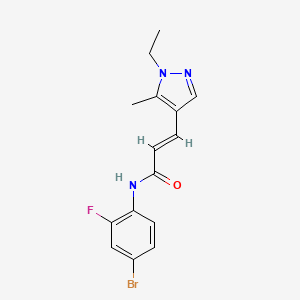![molecular formula C22H26N4O2S B4624208 2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)
2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide
Übersicht
Beschreibung
This compound is part of a broader class of chemicals known for their intricate molecular structure and potential for various applications, particularly in the realm of pharmaceuticals and agriculture. Its synthesis involves multi-step reactions, typically starting from precursors with known functional groups that facilitate the formation of the triazole ring and subsequent modifications.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions, which are quintessential for constructing the triazole ring. For example, Hunnur et al. (2005) described the synthesis of triazole derivatives through 1,3-dipolar cycloaddition reactions, highlighting the versatility of this approach in heterocyclic synthesis (Hunnur, Latthe, & Badami, 2005).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of complex compounds. Xue et al. (2008) utilized this method to elucidate the crystal structure of a closely related compound, providing insights into the molecular arrangement and interactions within the crystal lattice (Xue et al., 2008).
Chemical Reactions and Properties
The reactivity of triazole derivatives is influenced by the presence of functional groups attached to the triazole ring. Samaritoni et al. (1999) explored the methylene group modifications of N-(isothiazol-5-yl)phenylacetamides, indicating how changes in functional groups can affect the chemical behavior and efficacy of these compounds (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application. These properties are often determined through a combination of spectroscopic and crystallographic techniques, as seen in the work by Gowda et al. (2009), who detailed the structure and conformation of related acetamide compounds (Gowda et al., 2009).
Wissenschaftliche Forschungsanwendungen
Potential Pesticides Development
Research has characterized various N-derivatives of related compounds as potential pesticides. These compounds, including similar structural analogs, have been analyzed through X-ray powder diffraction to identify their crystal structures, which could lead to the development of new pesticide formulations (E. Olszewska et al., 2011).
Heterocyclic Syntheses Applications
Thiourea-acetamides have been used as starting materials for heterocyclic syntheses in one-pot cascade reactions. These processes are noted for their excellent atom economy, leading to the formation of various heterocyclic compounds, which are essential in drug development and materials science (J. Schmeyers & G. Kaupp, 2002).
Advanced Material Synthesis
In the realm of materials science, specific derivatives have been synthesized for use as nano-photoinitiators in the preparation of hybrid networks, such as poly(methyl methacrylate) (PMMA), in air atmospheres. These applications are crucial for developing new materials with enhanced properties, including thermal stability and mechanical robustness (Gonul S. Batibay et al., 2020).
Antitumor Activity Studies
Compounds with similar structures have been designed, synthesized, and evaluated for their in vitro antitumor activity. These studies have identified several derivatives showing significant broad-spectrum antitumor activities, highlighting the potential of these compounds in cancer therapy research (Ibrahim A. Al-Suwaidan et al., 2016).
Enzyme Inhibition for Therapeutic Applications
New synthetic derivatives of 1,2,4-triazole have been investigated for their cholinesterase inhibition, a key target in the treatment of Alzheimer's disease. These studies offer insights into the development of new therapeutic agents for neurological conditions (N. Riaz et al., 2020).
Eigenschaften
IUPAC Name |
2-[[5-[(3,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-14-6-7-19(17(4)9-14)23-21(27)13-29-22-25-24-20(26(22)5)12-28-18-10-15(2)8-16(3)11-18/h6-11H,12-13H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIAGBAMVBFIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)COC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)


![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)
![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)
![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)